3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride” involves imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . It is represented by the molecular formula C14H18ClN3O .Scientific Research Applications
Anti-tubercular Activity
A study by Naidu et al. (2016) synthesized a series of compounds including 3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride derivatives, evaluating them for anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds exhibited moderate to very good anti-tubercular activity and were non-toxic against mouse macrophage cell lines, suggesting potential applications in tuberculosis treatment (Naidu et al., 2016).
Antimicrobial and Antioxidant Agents
Biradar and Somappa (2016) reported the synthesis of novel indolyl benzo[ b ][1,4]diazepins, a category that includes compounds structurally related to this compound. These compounds demonstrated significant antimicrobial and antioxidant properties (Biradar & Somappa, 2016).
Imaging of Pim Kinases in Cancer
Wang et al. (2015) explored the synthesis of CX-6258, a compound related to this compound, as a PET tracer for imaging Pim kinases in cancer. This application highlights its potential in cancer diagnosis and research (Wang et al., 2015).
Synthesis of Pyrroles and Diazepines
Voskressensky et al. (2014) explored the synthesis of pyrroles and diazepines, including structures incorporating this compound. This work contributes to the chemical understanding and potential synthetic applications of such compounds (Voskressensky et al., 2014).
New Method for Synthesis of Diazepino[6,5-b]indole Derivatives
Ryabova et al. (2006) developed a new method for synthesizing diazepino[6,5-b]indole derivatives, including structures related to this compound. This research expands the synthetic methodologies available for these compounds (Ryabova et al., 2006).
Synthesis of Indolomaleimidodiazepines
Lakatosh et al. (2003) synthesized a series of indolomaleimidodiazepines, relevant to the family of compounds including this compound. This synthesis contributes to the understanding of the chemical properties and potential applications of these compounds (Lakatosh et al., 2003).
Synthesis of Indole-fused Benzo-1,4-diazepines
Ohta et al. (2008) reported the synthesis of indole-fused benzo-1,4-diazepines, which relates to the structural class of this compound. This research contributes to the development of novel compounds with potential pharmaceutical applications (Ohta et al., 2008).
Properties
IUPAC Name |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKSPHSTSWEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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